

# In-depth Technical Guide: (rac)-CHEMBL333994

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (rac)-CHEMBL333994

Cat. No.: B3181960

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Prepared for: Researchers, scientists, and drug development professionals.

## Introduction

This document provides a technical overview of the chemical compound identified by the ChEMBL ID **(rac)-CHEMBL333994**. The primary focus of this guide is to delineate its chemical identity through its IUPAC name and known synonyms. While a comprehensive search for in-depth experimental data, including quantitative biological activity, detailed experimental protocols, and associated signaling pathways, was conducted, such information is not readily available in the public domain.

## Chemical Identity

The compound **(rac)-CHEMBL333994** is a racemic mixture. The specific enantiomer, (3R), is registered in public databases under the ChEMBL ID CHEMBL333994.

## IUPAC Name

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the racemic mixture is:

N-[(3RS)-1-(2-fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide

A more systematic IUPAC name based on the tricyclic ring system is:

N-[(11RS)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.0<sup>4,13</sup>]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide[1]

## Synonyms

Several synonyms and alternative identifiers for this compound have been identified from various chemical databases:

- (rac)-FK480[1]
- (rac)-N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide[1]

## Data Presentation

A comprehensive search for quantitative biological and physicochemical data from experimental studies did not yield sufficient information to be summarized in a tabular format. Publicly accessible databases currently lack detailed reports on the bioactivity, efficacy, and pharmacokinetic properties of **(rac)-CHEMBL333994**.

## Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of **(rac)-CHEMBL333994** are not available in the reviewed literature. While the synthesis of related tetrahydro[1][2]diazepino[1,2-a]indol-1-one structures has been described in the context of developing cyclin-dependent kinase inhibitors, a specific protocol for **(rac)-CHEMBL333994** was not found.

## Signaling Pathways and Mechanistic Visualizations

Due to the absence of published research on the mechanism of action and biological targets of **(rac)-CHEMBL333994**, no signaling pathways, experimental workflows, or logical relationships could be identified for visualization.

## Conclusion

The chemical identity of **(rac)-CHEMBL333994** has been established as N-[(3RS)-1-(2-fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-

carboxamide. However, there is a significant lack of publicly available, in-depth technical data for this compound. Key information regarding its biological activity, experimental methodologies, and its role in any signaling pathways remains uncharacterized in the scientific literature. This presents an opportunity for novel research to explore the potential therapeutic applications and pharmacological profile of this molecule. Further investigation is required to elucidate its properties and potential for drug development.

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## References

- 1. Synthesis of rac-(1R,4aR,9aR)-2-methyl-1,3,4,9a-tetrahydro-2H-1,4a-propanobenzofuro[2,3-c]pyridin-6-ol. An unusual double rearrangement leading to the ortho- and para-f oxide-bridged phenylmorphane isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Synthesis of rac-5-(Hydroxymethyl)-1-(Tetrahydro-2'-oxofur-3'-yl)-1H-pyrrole-2-carboxaldehyde | CHIMIA [chimia.ch]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)